molecular formula C16H12Cl2N4OS B3001317 2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391886-97-8

2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B3001317
CAS No.: 391886-97-8
M. Wt: 379.26
InChI Key: FMQGRJWNZHIZCI-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide features a benzamide moiety substituted with two chlorine atoms at the 2- and 5-positions of the aromatic ring. This benzamide group is linked via a methylene bridge to a 1,2,4-triazole ring system bearing a thioxo (C=S) group at position 5 and a phenyl substituent at position 2. The thioxo group contributes to tautomeric equilibria and hydrogen-bonding interactions, which influence both physicochemical properties and biological activity .

Properties

IUPAC Name

2,5-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c17-10-6-7-13(18)12(8-10)15(23)19-9-14-20-21-16(24)22(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGRJWNZHIZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a compound with notable biological activity that has garnered attention in pharmaceutical research. Its structural features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H12Cl2N4OS
  • Molecular Weight : 379.26 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The presence of the thiazole and triazole moieties suggests potential mechanisms involving enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound's potential as an antitumor agent is supported by structure-activity relationship (SAR) studies. Thiazole and triazole derivatives have been associated with cytotoxic effects against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several tumor cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study evaluating the antibacterial properties of thiazole derivatives found that modifications in the phenyl ring significantly influenced activity levels. Compounds with electron-withdrawing groups exhibited enhanced antibacterial effects .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution profiles for similar compounds, suggesting that they could be viable candidates for further development in therapeutic settings .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/Activity LevelReference
AntibacterialE. coliMIC: 4–8 μg/mL
AntibacterialS. aureusMIC: 4–8 μg/mL
CytotoxicityA431 (skin cancer)IC50 < 10 μM
CytotoxicityHT29 (colon cancer)IC50 < 10 μM

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antimicrobial Activity

Several studies have indicated that compounds similar to 2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, research has shown that triazole derivatives possess activity against various bacterial strains and fungi. The thioxo group enhances this activity by interfering with microbial cell wall synthesis or function .

Anticancer Properties

Research has demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's structural features may allow it to interact with specific cellular targets involved in cancer progression. In vitro studies have shown promising results against several cancer cell lines .

Agricultural Applications

The compound has potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plant pathogens. Its efficacy against fungal infections in crops can lead to improved agricultural yields. Studies have reported its effectiveness against common agricultural pathogens .

Case Studies

Study Application Findings
AntimicrobialDemonstrated effective inhibition of E. coli and S. aureus growth.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
AgriculturalShowed significant reduction in fungal infections in treated crops compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Systems and Functional Groups

(a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
  • Structure : A benzamide group attached to a thiadiazole ring with an isoxazole substituent.
  • Key Features :
    • IR spectra show a C=O stretch at 1606 cm⁻¹, comparable to the target compound’s benzamide carbonyl .
    • Yields (~70%) and synthetic methods (reflux with hydroxylamine hydrochloride) align with strategies for analogous triazole/thiadiazole derivatives .
(b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, )
  • Structure : Triazole-thiones with sulfonyl and difluorophenyl substituents.
  • Key Features :
    • IR spectra confirm C=S stretches at 1247–1255 cm⁻¹, similar to the target compound’s thioxo group .
    • Tautomeric equilibria between thione and thiol forms enhance stability and intermolecular interactions .
  • Divergence : The sulfonyl and difluorophenyl groups introduce distinct electronic effects compared to the target compound’s dichlorobenzamide moiety.
(c) Carfentrazone-ethyl (唑酮草酯, )
  • Structure: A triazolinone-based herbicide with ethyl ester and trifluoromethylphenyl groups.
  • Key Features :
    • Bioactivity against broadleaf weeds highlights the importance of triazole derivatives in agrochemistry .
    • The trifluoromethyl group enhances lipophilicity, contrasting with the target compound’s dichloro substituents .

Spectral and Physicochemical Properties

Compound C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) Melting Point (°C) Yield (%)
Target Compound ~1660–1680* ~1240–1255* Not reported Not reported
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide 1606 N/A 160 70
Triazole-thiones (7–9) N/A 1247–1255 Not reported 75–85
Carfentrazone-ethyl ~1700 (ester C=O) N/A 94–101 Not reported

*Inferred from analogous compounds in –3.

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